Fluorotrihexylstannane

Description

Properties

CAS No. |

20153-50-8 |

|---|---|

Molecular Formula |

C18H39FSn |

Molecular Weight |

393.2 g/mol |

IUPAC Name |

fluoro(trihexyl)stannane |

InChI |

InChI=1S/3C6H13.FH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1 |

InChI Key |

VIQZOBIMPYFTNZ-UHFFFAOYSA-M |

Canonical SMILES |

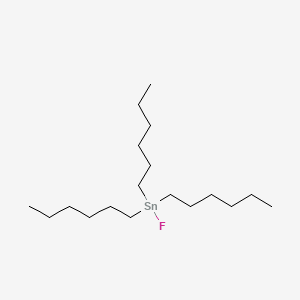

CCCCCC[Sn](CCCCCC)(CCCCCC)F |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of Fluorotrihexylstannane

Fundamental Reaction Types and Their Underlying Mechanisms

The chemical transformations of Fluorotrihexylstannane are primarily centered around the electropositive tin atom, which serves as a focal point for both nucleophilic and electrophilic attack. The surrounding hexyl groups and the highly electronegative fluorine atom significantly modulate the reactivity of the tin center.

The tin center in this compound is electrophilic due to the electron-withdrawing effects of the fluorine atom and the carbon atoms of the hexyl chains. This electrophilicity makes it susceptible to attack by nucleophiles. Nucleophilic substitution at the tin atom is a common reaction pathway, where a nucleophile displaces the fluoride (B91410) ion. These reactions can proceed through various mechanisms, including associative (A) or dissociative (D) pathways, often involving pentacoordinate intermediates or transition states. The preferred geometry for such intermediates is typically a trigonal bipyramidal structure.

Table 1: General Reactivity at the Tin Center of Trialkyltin Halides

| Reaction Type | Attacking Species | Site of Attack | General Product(s) |

| Nucleophilic Substitution | Nucleophile (Nu⁻) | Tin Atom | R₃Sn-Nu + F⁻ |

| Electrophilic Cleavage | Electrophile (E⁺) | Carbon (α to Sn) | R₂Sn(F)-E + Alkane |

Note: This table represents generalized reactivity patterns for trialkyltin halides, which are expected to be applicable to this compound.

The fluorine atom plays a crucial role in dictating the reactivity of this compound. Its high electronegativity significantly polarizes the Sn-F bond, making the tin atom more electrophilic and thus more susceptible to nucleophilic attack compared to other trialkyltin halides (chlorides, bromides, and iodides). This increased electrophilicity generally leads to faster reaction rates in nucleophilic substitution reactions.

Table 2: Comparative Influence of Halogen on Trialkyltin Halide Reactivity

| Property | Fluoride | Chloride | Bromide | Iodide |

| Electronegativity of Halogen | High | Moderate | Moderate | Low |

| Polarity of Sn-X Bond | High | Moderate | Moderate | Low |

| Lewis Acidity of Tin Center | High | Moderate | Moderate | Low |

| Leaving Group Ability of X⁻ | Poor | Good | Better | Best |

| Tendency for Association | High | Moderate | Low | Low |

Note: This table provides a qualitative comparison of how the halogen atom influences the properties and reactivity of trialkyltin halides.

While ionic pathways are common, organotin compounds, including this compound, can also participate in radical reactions. The tin-carbon bond can undergo homolytic cleavage under photolytic or thermolytic conditions, or in the presence of radical initiators, to generate a trihexylstannyl radical (Hex₃Sn•) and a hexyl radical.

The trihexylstannyl radical is a key intermediate in various synthetic transformations, such as radical-mediated reductions and additions to multiple bonds. The presence of the fluorine atom can influence the stability and reactivity of the stannyl (B1234572) radical, although this effect is generally less pronounced than in ionic reactions. The primary mode of reactivity for the trihexylstannyl radical is hydrogen atom abstraction or addition to unsaturated systems.

Ligand Exchange Reactions and Transmetalation Processes

This compound can undergo ligand exchange reactions where the fluoride ion is replaced by another anionic ligand. This process is essentially a nucleophilic substitution at the tin center. Such reactions are often driven by the precipitation of an insoluble salt or the formation of a more thermodynamically stable tin-ligand bond.

Transmetalation is another important reaction pathway for organotin compounds. In these processes, an organic group is transferred from the tin atom to another metal. While the hexyl groups of this compound could theoretically be transferred, it is more common for organotin reagents to be used to transfer other, more valuable, organic fragments in cross-coupling reactions. The fluoride ligand can influence the rate and efficiency of transmetalation by affecting the Lewis acidity of the tin center and its ability to coordinate with the other metal complex. For instance, fluoride can act as a promoter in certain cross-coupling reactions by forming a hypercoordinate tin species that facilitates the transfer of the organic group.

Substrate Scope and Functional Group Compatibility Studies

The reactivity of this compound with a variety of organic substrates is expected to be broad, reflecting the versatility of organotin reagents in synthesis. In nucleophilic substitution reactions at the tin center, a wide range of nucleophiles, including alkoxides, thiolates, amides, and carbanions, can displace the fluoride ion.

In reactions where this compound acts as a fluorinating agent, it is generally considered a mild source of fluoride. This mildness allows for a degree of functional group tolerance. However, substrates containing highly Lewis acidic sites or functional groups prone to nucleophilic attack by fluoride may undergo undesired side reactions.

Table 3: Predicted Compatibility of Functional Groups with this compound

| Functional Group | Compatibility | Potential Side Reactions |

| Alkenes, Alkynes | High | Radical addition under specific conditions |

| Ethers, Amines | High | Coordination to the tin center |

| Aldehydes, Ketones | Moderate | Nucleophilic attack by fluoride on the carbonyl carbon |

| Esters, Amides | High | Generally stable |

| Alcohols, Thiols | Moderate | Deprotonation and formation of tin alkoxides/thiolates |

| Alkyl Halides | High | Can undergo radical reactions |

Note: This table is based on the general reactivity of trialkyltin halides and provides a predictive overview of functional group compatibility.

Mechanistic Studies of Organotin-Mediated Transformations

Mechanistic investigations of reactions involving trialkyltin fluorides often employ a combination of kinetic studies, spectroscopic analysis (particularly NMR), and computational modeling. For nucleophilic substitution reactions, kinetic data can help to distinguish between associative and dissociative mechanisms. The observation of reaction intermediates, such as pentacoordinate tin species, by low-temperature NMR spectroscopy can provide direct evidence for the reaction pathway.

In the context of fluoride transfer reactions, mechanistic studies focus on the role of the tin center in activating the fluoride ion. The formation of hypercoordinate tin species, where the tin atom is coordinated to more than four ligands, is often proposed as a key step in facilitating fluoride transfer. These hypervalent intermediates increase the nucleophilicity of the fluoride and can be detected or inferred through spectroscopic and computational methods.

Advanced Spectroscopic Characterization Methodologies for Fluorotrihexylstannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an exceptionally powerful tool for probing the local chemical environment of specific nuclei. For Fluorotrihexylstannane, a multi-nuclear approach is essential to fully characterize its structure, taking advantage of the various NMR-active isotopes present in the molecule (¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn).

A combination of one-dimensional NMR experiments provides a foundational map of the molecule's structure.

¹H NMR: The proton NMR spectrum is dominated by signals from the three equivalent hexyl chains. The signals appear in predictable regions, with protons closer to the electropositive tin atom typically resonating at a slightly higher chemical shift (downfield) compared to those at the terminus of the alkyl chain. libretexts.orgoregonstate.edu The integration of these signals confirms the ratio of protons in each distinct environment.

¹³C NMR: The carbon-13 spectrum reveals six distinct signals for the six unique carbon environments within the hexyl chains. masterorganicchemistry.comchemguide.co.uk The carbon atom directly bonded to the tin (C1) is significantly influenced by the metal and exhibits characteristic satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The chemical shifts of the aliphatic carbons follow predictable trends based on their distance from the tin atom. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum provides direct insight into the environment of the fluorine atom. In solution, a single resonance is typically observed. Crucially, this signal will be split into a doublet by the NMR-active tin isotopes, primarily ¹¹⁹Sn and to a lesser extent ¹¹⁷Sn. The magnitude of the one-bond tin-fluorine coupling constant, ¹J(¹¹⁹Sn-¹⁹F), is highly diagnostic of the coordination at the tin center. Larger coupling constants are indicative of a more covalent, four-coordinate structure in non-coordinating solvents, while smaller values suggest a higher coordination number, such as a five-coordinate species formed through solvent interaction or intermolecular association. capes.gov.br

¹¹⁹Sn NMR: Tin-119 NMR is arguably the most informative technique for organotin compounds. The chemical shift (δ) of the ¹¹⁹Sn nucleus is extremely sensitive to the coordination number and the nature of the substituents attached to the tin atom. researchgate.net For a four-coordinate trialkyltin halide in a non-coordinating solvent, the chemical shift is expected in a specific range. In the solid state or in coordinating solvents, a significant upfield shift (to more negative ppm values) is observed if the coordination number increases to five or six, for instance, through the formation of fluorine bridges. researchgate.net

Below is a table of expected chemical shifts for this compound based on data from analogous trialkyltin compounds.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

| ¹H | -(Sn)-CH₂- (C1) | 1.0 - 1.6 | Triplet |

| -CH₂- (C2-C5) | 1.2 - 1.4 | Multiplet | |

| -CH₃ (C6) | 0.8 - 1.0 | Triplet | |

| ¹³C | -(Sn)-CH₂- (C1) | 15 - 25 | - |

| -CH₂- (C2) | 30 - 35 | - | |

| -CH₂- (C3) | 25 - 30 | - | |

| -CH₂- (C4) | 30 - 35 | - | |

| -CH₂- (C5) | 20 - 25 | - | |

| -CH₃ (C6) | 10 - 15 | - | |

| ¹¹⁹Sn | Sn | +100 to +160 (4-coordinate) -20 to -100 (5-coordinate) | Doublet (due to ¹J(¹¹⁹Sn-¹⁹F)) |

| ¹⁹F | F | -150 to -180 | Satellites from ¹¹⁷/¹¹⁹Sn coupling |

Note: The chemical shift values are estimates based on typical ranges for trialkyltin halides and may vary depending on solvent and concentration. libretexts.orgrsc.orgresearchgate.netpdx.edu

While 1D NMR provides information on the chemical environments, 2D NMR experiments are indispensable for unambiguously assigning these signals by revealing connectivity between atoms. omicsonline.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene (B1212753) (-CH₂-) groups within the hexyl chains, allowing for a sequential "walk" along the carbon backbone to confirm the assignment of each proton signal from C1 to C6.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C). Each peak in the HSQC spectrum corresponds to a C-H bond. This experiment is crucial for definitively assigning the ¹³C NMR signals of the hexyl chains by correlating them to the already assigned proton resonances. omicsonline.org

Triorganotin fluorides, including this compound, are known to form polymeric chain structures in the solid state, where the tin centers are five-coordinate and linked by bridging fluorine atoms. wikipedia.orgdatapdf.com Solid-state NMR is the premier technique for characterizing such bulk materials.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of solid samples can be obtained. Solid-state ¹¹⁹Sn NMR is particularly powerful in this context. The chemical shift of the tin nucleus in the solid state provides direct evidence of its coordination environment. A significant upfield shift in the ¹¹⁹Sn signal compared to its solution-state spectrum in a non-coordinating solvent would confirm the presence of a higher-coordinate (pentacoordinate) tin species, consistent with a fluorine-bridged polymeric structure. researchgate.net Furthermore, analysis of the spinning sidebands in MAS spectra can provide information about the chemical shift anisotropy (CSA), which reflects the symmetry of the electron distribution around the tin nucleus.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy probes the vibrational energy levels of molecules. The frequencies of these vibrations are characteristic of specific bonds or functional groups, providing a molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum shows absorption bands corresponding to specific vibrational modes. For this compound, the FTIR spectrum is characterized by strong absorptions from the hexyl chains and key vibrations involving the tin atom.

The primary assignments are:

C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the hexyl chains.

C-H Bending: Absorption bands between approximately 1375 cm⁻¹ and 1465 cm⁻¹ correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups.

Sn-C Vibrations: The stretching vibrations of the tin-carbon bonds typically occur in the 500-600 cm⁻¹ range.

Sn-F Vibration: The tin-fluorine stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically around 350-400 cm⁻¹. The exact position can give clues about the polymeric nature of the compound in the solid state. researchgate.netsemanticscholar.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending | ~1378 | Medium |

| Sn-C Asymmetric/Symmetric Stretch | 500 - 600 | Medium-Strong |

| Sn-F Stretch | 350 - 400 | Strong |

Note: Frequencies are approximate and based on general data for trialkyltin halides.

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. Vibrations that are symmetric and involve a change in polarizability tend to be strong in the Raman spectrum. The symmetric Sn-C₃ stretching vibration, for instance, is often more prominent in the Raman spectrum than in the IR spectrum.

A particularly powerful application is Surface-Enhanced Raman Scattering (SERS) , a technique that can enhance the Raman signal by many orders of magnitude. researchgate.net This enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. nikalyte.com The SERS effect arises from two primary mechanisms:

Electromagnetic Enhancement: The laser light excites localized surface plasmons on the metal nanostructures, creating intense local electric fields ("hot spots") that dramatically amplify the Raman scattering of molecules located within these fields. mdpi.com

Chemical Enhancement: A charge-transfer mechanism between the adsorbed molecule and the metal surface can also contribute to the signal enhancement. mdpi.comencyclopedia.pub

While direct SERS data for this compound is not widely available, studies on other organotin compounds like tributyltin have demonstrated that SERS is an effective tool for their detection at very low concentrations (ppb levels). nikalyte.commdpi.com This suggests that SERS could be developed as an ultra-sensitive analytical method for detecting and identifying this compound in environmental or industrial samples. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of organotin compounds like this compound. sciex.com It provides essential information regarding the molecule's integer mass and offers clues to its structure through the analysis of fragmentation patterns. chemguide.co.uk When a sample of this compound is introduced into a mass spectrometer, it is first vaporized and then ionized, typically by electron impact (EI) or through softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). acs.orgnih.gov

The ionization process generates a positively charged molecular ion (M+), which is energetically unstable and prone to breaking apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The mass spectrometer separates these charged particles based on their mass-to-charge ratio (m/z), producing a spectrum that plots ion abundance against m/z. youtube.com

For this compound (C18H39FSn), the primary fragmentation pathways involve the cleavage of the tin-carbon and tin-fluorine bonds. The stability of the resulting carbocations and organotin fragments dictates the relative intensities of the peaks observed in the mass spectrum. chemguide.co.uk Common fragmentation events include:

Loss of a hexyl radical (•C6H13): This is a very common pathway for trialkyltin compounds, leading to the formation of a dihexylfluorostannyl cation.

Loss of the fluorine atom (•F): This results in the formation of the trihexylstannyl cation.

Cleavage of C-C bonds within the hexyl chains: This produces a series of smaller alkyl fragments.

Beta-cleavage: Loss of an alkene (e.g., hexene) via hydrogen rearrangement.

Analyzing this fragmentation pattern allows researchers to piece together the structure of the parent molecule, confirming the presence of the three hexyl groups and the fluorine atom attached to the central tin atom.

| Proposed Fragment Ion | Chemical Formula | Origin of Fragment | Expected m/z (for most abundant isotopes) |

|---|---|---|---|

| Trihexylstannyl cation | [Sn(C6H13)3]+ | Loss of Fluorine radical from M+ | 373 |

| Dihexylfluorostannyl cation | [Sn(C6H13)2F]+ | Loss of Hexyl radical from M+ | 307 |

| Hexyldifluorostannyl cation | [Sn(C6H13)F2]+ | Loss of two Hexyl radicals | 241 |

| Hexyl cation | [C6H13]+ | Cleavage of Sn-C bond | 85 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

While conventional mass spectrometry provides integer mass data, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. nih.gov This precision is crucial for unambiguously determining the elemental composition of a molecule. uci.edunih.gov Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry enable these precise measurements. nih.gov

For this compound, HRMS can differentiate its molecular formula, C18H39FSn, from other potential formulas that might have the same nominal mass. By comparing the experimentally measured accurate mass with the theoretically calculated exact mass, the molecular formula can be confirmed with a high degree of confidence, usually with an error of less than 5 parts per million (ppm). uci.edu This confirmation is a fundamental requirement for the structural elucidation and identification of new or synthesized compounds. uci.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C18H39FSn |

| Calculated Monoisotopic Mass | 392.2007 u |

| Hypothetical HRMS Measured Mass | 392.2001 u |

| Mass Difference | 0.0006 u |

| Error (ppm) | 1.53 ppm |

X-ray Based Spectroscopic Methods for Elemental and Electronic Structure

X-ray based spectroscopic techniques are powerful, non-destructive tools for probing the elemental composition, chemical state, and electronic structure of materials. carleton.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding environment within the top 1-10 nanometers of a material's surface. carleton.edunih.gov The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. tib.eu The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. nasa.gov

The binding energy of a core electron is characteristic of the element from which it was emitted and is also sensitive to the element's local chemical environment (i.e., its oxidation state and bonding partners). tib.eu This "chemical shift" provides detailed information about the surface chemistry of this compound.

Analysis of an XPS spectrum for this compound would focus on the following core levels:

Sn 3d: The binding energy of the Sn 3d photoelectrons confirms the presence of tin and its oxidation state, which is expected to be Sn(IV). The peak position would be compared to reference organotin compounds. aip.org

F 1s: The F 1s peak confirms the presence of fluorine. Its binding energy provides direct evidence of the Sn-F bond.

C 1s: The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the alkyl chains (C-C, C-H) and the carbon atoms directly bonded to the tin atom (Sn-C).

| Core Level | Expected Binding Energy (eV) | Information Obtained |

|---|---|---|

| Sn 3d5/2 | ~487.0 - 488.0 eV | Presence of Tin, confirmation of Sn(IV) oxidation state |

| F 1s | ~684.5 - 685.5 eV | Presence of Fluorine, evidence of Sn-F covalent bond |

| C 1s (Sn-C) | ~285.5 - 286.0 eV | Evidence of direct Tin-Carbon bonds |

| C 1s (C-C/C-H) | ~284.8 - 285.0 eV | Represents the alkyl (hexyl) chains |

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a technique that provides information on the oxidation state and local coordination environment of a specific element. wikipedia.orgtaylorandfrancis.com The technique involves tuning the X-ray energy across the absorption edge of a core electron of the element of interest. washington.edu The resulting spectrum reveals features corresponding to the transition of a core electron to unoccupied electronic states. nih.gov

For this compound, XANES spectra could be collected at:

The Tin L-edge: This would provide detailed information about the unoccupied d-states of the tin atom, confirming its +4 oxidation state and offering insights into the geometry of the ligands (three hexyl groups and one fluorine atom) around the central tin atom.

The Fluorine K-edge: This spectrum would probe the unoccupied states of the fluorine atom and the nature of the Sn-F bond. researchgate.net

The precise energy and shape of the absorption edge and the features in the post-edge region are a fingerprint of the local electronic structure and geometry. taylorandfrancis.com

Scanning Transmission X-ray Microscopy (STXM) based NEXAFS Spectroscopy

Scanning Transmission X-ray Microscopy (STXM) is a powerful imaging technique that combines the high spatial resolution of microscopy with the chemical sensitivity of NEXAFS spectroscopy. nih.govwikipedia.org In STXM, a finely focused X-ray beam is scanned across a sample, and the transmitted X-ray intensity is measured at each point to form an image. helmholtz-imaging.delbl.gov By collecting a series of images at different X-ray energies around an absorption edge, a "stack" of data is produced from which a NEXAFS spectrum can be extracted for each pixel of the image.

This spectro-microscopy approach would be invaluable for studying this compound in heterogeneous samples. nih.gov For example, if this compound were used as a surface coating or dispersed within a polymer matrix, STXM could:

Map the spatial distribution of the compound with a resolution of tens of nanometers. nih.gov

Provide chemical speciation maps, distinguishing this compound from other components in the sample based on its unique NEXAFS spectrum.

Investigate the orientation of the molecules on a surface if they exhibit any preferential alignment. nist.gov

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a robust and widely used analytical technique for determining the bulk elemental composition of a material. horiba.commalvernpanalytical.com The sample is irradiated with high-energy X-rays, which causes the ejection of core-shell electrons from atoms. youtube.com To regain stability, an electron from a higher energy orbital fills the vacancy, and the excess energy is released as a secondary (fluorescent) X-ray. horiba.com

The energy of the emitted fluorescent X-ray is characteristic of the element from which it originated, acting as an elemental fingerprint. usgs.gov The intensity of the fluorescence is proportional to the concentration of that element in the sample. solids-solutions.com XRF is a non-destructive method suitable for solid and liquid samples. northwestern.edu For a sample of this compound, XRF analysis would quickly confirm the presence of tin (Sn) and could also detect fluorine (F) with appropriate instrumentation, providing a quantitative or semi-quantitative measure of their relative abundance. northwestern.eduresearchgate.net

| Element | Characteristic Emission Line | Energy (keV) |

|---|---|---|

| Tin (Sn) | Lα | 3.444 |

| Tin (Sn) | Kα | 25.271 |

| Fluorine (F) | Kα | 0.677 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. wisc.edu For this compound, which is a saturated organometallic compound, the observable electronic transitions are primarily of two types: σ → σ* and n → σ*. libretexts.orgwikipedia.org

The molecule's structure is dominated by sigma (σ) bonds, including C-C, C-H, and Sn-C, and non-bonding (n) lone pair electrons on the fluorine atom.

σ → σ Transitions:* These transitions involve the excitation of an electron from a bonding sigma (σ) orbital to a corresponding anti-bonding sigma (σ*) orbital. wikipedia.org In this compound, these transitions require high energy, corresponding to absorption in the far-UV region (typically below 200 nm). libretexts.org

n → σ Transitions:* This type of transition involves promoting an electron from a non-bonding orbital, such as the lone pairs on the fluorine atom, to an anti-bonding σ* orbital (e.g., of the Sn-F or Sn-C bond). wikipedia.org These transitions are generally of lower energy than σ → σ* transitions but also tend to occur in the UV region, often below the range of standard spectrophotometers. libretexts.org

Due to the absence of π-systems (chromophores), this compound does not exhibit the lower-energy n → π* or π → π* transitions that are characteristic of unsaturated organic molecules. libretexts.orgwikipedia.org Consequently, the compound is expected to be colorless, with its significant absorption bands lying in the far-ultraviolet region. docbrown.info

Table 1: Principal Electronic Transitions Relevant to this compound

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Characteristics |

| σ → σ | Bonding σ orbital to Anti-bonding σ orbital | < 200 nm | High energy; Occurs in all saturated compounds. |

| n → σ | Non-bonding orbital to Anti-bonding σ orbital | 150 - 250 nm | Lower energy than σ → σ*; Requires atoms with lone pairs. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for the detection and characterization of paramagnetic species, such as free radicals. rsc.orgnih.gov It provides detailed information about the electronic structure, environment, and identity of the atoms within a radical species. rsc.org While this compound is a diamagnetic compound, it can potentially form radical species, such as the trihexylstannyl radical ([Sn(C₆H₁₃)₃]•), through processes like homolytic bond cleavage induced by heat or radiation.

The characterization of such a tin-centered radical by EPR would yield a spectrum with specific features:

g-factor: The g-factor is a dimensionless constant that is characteristic of the radical's electronic environment. For organic and main-group radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). washington.edu

Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei causes the splitting of the EPR signal into multiple lines, a phenomenon known as hyperfine coupling. jove.com This coupling provides definitive structural information. For a trihexylstannyl radical, significant hyperfine coupling would be expected from:

Tin Isotopes: Tin has two naturally occurring magnetic isotopes, ¹¹⁷Sn (I = 1/2) and ¹¹⁹Sn (I = 1/2), which would interact with the unpaired electron to produce a characteristic set of satellite lines in the spectrum. rsc.org

Protons (¹H): Coupling to the protons on the α- and β-carbons of the hexyl chains would lead to further, more complex splitting patterns, helping to confirm the radical's identity. jove.com

The analysis of these hyperfine coupling constants allows for the mapping of the unpaired electron's spin density throughout the radical, offering profound insights into its molecular and electronic structure. researchgate.net

Table 2: Magnetic Properties of Nuclei Relevant to EPR Analysis of this compound-Derived Radicals

| Isotope | Natural Abundance (%) | Nuclear Spin (I) |

| ¹H | 99.98 | 1/2 |

| ¹⁹F | 100 | 1/2 |

| ¹¹⁷Sn | 7.68 | 1/2 |

| ¹¹⁹Sn | 8.59 | 1/2 |

Advanced Diffraction Techniques for Solid-State Structural Elucidation

Advanced diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray Diffraction (XRD) is the definitive method for elucidating the molecular structure and crystal packing of a crystalline solid. tcd.ie The technique relies on the principle of Bragg diffraction, where a beam of X-rays is scattered by the electron clouds of the atoms arranged in a periodic crystal lattice. researchgate.net Analysis of the resulting diffraction pattern allows for the calculation of atomic positions with very high precision.

While the specific crystal structure of this compound has not been reported in the surveyed literature, the structures of analogous triorganotin fluorides, such as tricyclohexyltin fluoride (B91410) and triphenyltin (B1233371) fluoride, have been determined. rsc.org These studies reveal that triorganotin fluorides typically form polymeric chains in the solid state. rsc.org In these structures, the tin atom is five-coordinate, adopting a trigonal bipyramidal geometry. The individual triorganotin units are linked by bridging fluorine atoms, which occupy the axial positions, connecting one tin atom to the next.

Based on these findings, it is highly probable that this compound adopts a similar polymeric chain structure in its crystalline form. The table below presents the crystallographic data for tricyclohexyltin fluoride as a representative example.

Table 3: Representative Crystallographic Data for a Related Compound, Tricyclohexyltin Fluoride rsc.org

| Parameter | Value |

| Chemical Formula | C₁₈H₃₃FSn |

| Crystal System | Trigonal |

| Space Group | P3₁c1 |

| a (Å) | 11.103(2) |

| c (Å) | 8.708(1) |

| Z (Formula units per cell) | 2 |

| Coordination Geometry at Sn | Trigonal Bipyramidal |

| Sn-F Bond Lengths (Å) | 2.051(10) and 2.303(10) |

Note: This data is for tricyclohexyltin fluoride and serves as an illustrative example of the structural characteristics expected for trialkyltin fluorides.

Computational and Theoretical Investigations of Fluorotrihexylstannane

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for relatively large molecules like Fluorotrihexylstannane. DFT calculations can elucidate the molecule's electronic structure by determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic transitions.

For this compound, DFT studies would focus on:

Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths (Sn-F, Sn-C, C-C, C-H) and angles.

Electronic Properties: Calculating the HOMO-LUMO gap, electron density distribution, and electrostatic potential to identify regions of high or low electron density, which are indicative of reactive sites.

Bonding Analysis: Investigating the nature of the tin-carbon and tin-fluorine bonds, quantifying their covalent and ionic character.

Energetics: Computing the total electronic energy, which can be used to predict the stability of different isomers and the thermodynamics of reactions.

Commonly employed density functionals for such studies include hybrid functionals like B3LYP or PBE0, which often provide a good description of the electronic properties of main-group organometallic compounds. scm.comacs.orgnih.gov

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT by systematically improving upon the Hartree-Fock approximation. acs.org However, their high computational cost typically limits their application to smaller molecules. For this compound, these high-level methods could be employed on truncated models (e.g., Fluorotrimethylstannane) to provide benchmark data for validating the accuracy of more cost-effective DFT methods. acs.org This validation ensures that the chosen DFT functional and basis set combination is reliable for the larger, full-sized molecule.

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For heavy atoms like tin (Sn), special considerations are necessary.

Basis Sets: For lighter atoms (C, H, F), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices. wikipedia.orgpsicode.org The selection involves a trade-off between accuracy and computational expense, with larger basis sets providing more flexibility to describe the electron distribution at a higher cost. mdpi.com

Pseudopotentials: For the tin atom, it is computationally prohibitive to treat all its electrons explicitly. Instead, a pseudopotential, or effective core potential (ECP), is used. wikipedia.org The pseudopotential replaces the core electrons with an effective potential, reducing the number of electrons in the calculation while accounting for their shielding and relativistic effects. wikipedia.orglibretexts.org Relativistic effects are significant for heavy elements and must be included for accurate results.

The validation process involves comparing computed properties, such as geometry or vibrational frequencies, with available experimental data or with results from higher-level ab initio calculations to ensure the chosen combination is appropriate. psicode.org

| Component | Common Choices for this compound | Purpose |

| Method | Density Functional Theory (DFT) (e.g., B3LYP, PBE0) | Balances accuracy and computational cost for geometry, electronics, and energetics. |

| Method | Møller-Plesset Perturbation Theory (MP2) | High-accuracy benchmarks on smaller model systems. |

| Basis Set (C, H, F) | Pople (e.g., 6-31G*, 6-311+G**) or Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) | Describes the spatial distribution of valence electrons. nih.gov |

| Basis Set / Pseudopotential (Sn) | LANL2DZ, Stuttgart/Dresden (SDD), def2 series (e.g., def2-TZVP) | Replaces core electrons to reduce computational cost and includes relativistic effects. psicode.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and interaction of atoms and molecules over time. byu.edu MD simulations are particularly valuable for a molecule like this compound with its long, flexible hexyl chains.

Key applications of MD for this compound include:

Conformational Sampling: The three hexyl chains can adopt a vast number of conformations. MD simulations can explore the potential energy surface to identify the most probable and low-energy shapes the molecule can adopt in different environments (e.g., in a nonpolar solvent or in the solid state).

Intermolecular Interactions: In a condensed phase, molecules of this compound interact with each other through van der Waals forces. The fluorine and tin atoms can also participate in dipole-dipole or other electrostatic interactions. MD simulations can model these interactions to predict bulk properties like density, viscosity, and aggregation behavior. acs.orgmit.edu

Solvation Structure: If studied in a solvent, MD can reveal how solvent molecules arrange around the polar Sn-F head and the nonpolar alkyl tails of the molecule. nih.gov

These simulations rely on a 'force field,' a set of parameters that describes the potential energy of the system as a function of atomic positions. For novel molecules like this compound, these parameters may need to be derived from high-level quantum chemical calculations to ensure accuracy.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be directly compared with experimental measurements for structural validation.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts with good accuracy. spiedigitallibrary.org For this compound, predicting the ¹¹⁹Sn, ¹⁹F, ¹³C, and ¹H NMR chemical shifts is crucial. Comparing the calculated ¹¹⁹Sn chemical shifts against experimental values is a particularly stringent test of the computed electronic structure around the tin center. scm.comacs.orgnih.govspiedigitallibrary.org Relativistic effects, often handled via spin-orbit ZORA (Zeroth-Order Regular Approximation), are critical for accurate ¹¹⁹Sn shift predictions. acs.orgnih.gov

Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman spectra) is a standard output of geometry optimization calculations. A key use is to confirm that an optimized structure is a true energy minimum (no imaginary frequencies). researchgate.net Furthermore, the predicted spectrum can be compared with experimental data to aid in the assignment of specific vibrational modes to stretching or bending motions of particular bonds (e.g., the Sn-F stretch or C-H bends).

| Spectroscopic Technique | Calculated Parameter | Typical Computational Method | Purpose of Comparison |

| NMR | Chemical Shifts (δ) for ¹¹⁹Sn, ¹⁹F, ¹³C, ¹H | DFT (e.g., PBE0/SO-ZORA) | Validate the electronic environment of the nuclei. |

| Infrared (IR) / Raman | Vibrational Frequencies (cm⁻¹) and Intensities | DFT (e.g., B3LYP) | Confirm structural minima and assign experimental bands to molecular motions. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational methods are essential for mapping out the detailed pathways of chemical reactions. For this compound, this could involve studying its role as a fluorinating agent or nucleophilic substitution reactions at the tin center. epa.gov

The process involves:

Locating Stationary Points: The geometries and energies of the reactants, products, and any intermediates are calculated.

Transition State (TS) Search: The transition state is the highest energy point along the minimum energy reaction pathway. ucsb.edu It represents the energetic barrier to the reaction. Specialized algorithms are used to locate this first-order saddle point on the potential energy surface. blogspot.comgithub.io

Frequency Calculation: A frequency calculation on the supposed TS geometry is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of one bond and the formation of another). researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products on the potential energy surface. github.io

By determining the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be calculated, providing insight into the reaction kinetics and mechanism. For example, a theoretical study could determine whether a substitution reaction at the tin center proceeds through an associative (five-coordinate) or dissociative mechanism. sciforum.net

In Silico Screening and Design of this compound Derivatives

The advancement of computational chemistry and molecular modeling has provided powerful tools for the rational design and virtual screening of novel chemical entities with desired properties. jetir.org In the context of organotin compounds, such as this compound, in silico methods are instrumental in exploring the vast chemical space of its potential derivatives to identify candidates with enhanced efficacy or specific functionalities. These computational approaches offer a cost-effective and time-efficient strategy to prioritize synthetic efforts toward the most promising molecules. jetir.org

In silico screening of this compound derivatives typically commences with the generation of a virtual library of analogous compounds. This is achieved by systematically modifying the core structure of this compound. Key modifications can include:

Alteration of the alkyl chains: The hexyl groups can be substituted with other alkyl or aryl moieties of varying lengths and branching to modulate the steric and electronic properties of the molecule.

Substitution of the fluoro group: The fluorine atom can be replaced with other halogens (Cl, Br, I) or various functional groups to fine-tune the reactivity and interaction capabilities of the compound.

Introduction of functional groups: The inclusion of specific functional groups on the alkyl chains can impart novel properties or facilitate targeted interactions.

Once the virtual library is established, a variety of computational techniques are employed to predict the properties and potential activities of the designed derivatives. These methods can range from quantum mechanics (QM) and molecular mechanics (MM) to more sophisticated molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) modeling. rti.org

Molecular docking is a prominent in silico technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. mdpi.com For instance, if this compound derivatives are being investigated for potential biological applications, molecular docking studies can elucidate the key interactions between the derivatives and the target receptor, providing insights into their mechanism of action. jetir.orgnih.gov The results of such simulations can guide the selection of derivatives with optimal binding energies and interaction profiles for further investigation.

Density Functional Theory (DFT) calculations are another crucial tool in the computational investigation of this compound derivatives. DFT can be utilized to examine the electronic structure, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity descriptors of the designed compounds. researchgate.net The HOMO-LUMO energy gap, for example, provides an indication of the molecule's chemical stability and reactivity. researchgate.net These theoretical calculations help in understanding the intrinsic properties of the derivatives and how structural modifications influence their electronic behavior.

The data generated from these in silico screening and computational design studies are often compiled into comprehensive tables to facilitate comparison and analysis. An example of such a data table for a hypothetical set of this compound derivatives is presented below.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | HOMO-LUMO Gap (eV) |

| FTHS-001 | Parent (this compound) | -7.2 | 5.8 |

| FTHS-002 | Hexyl -> Butyl | -6.8 | 6.1 |

| FTHS-003 | Hexyl -> Phenyl | -8.1 | 5.2 |

| FTHS-004 | Fluoro -> Chloro | -7.5 | 5.6 |

| FTHS-005 | Hexyl with -OH | -7.9 | 5.9 |

This systematic approach of in silico screening and design allows researchers to rationally navigate the chemical landscape of this compound derivatives, prioritizing those with the most promising computational profiles for synthesis and experimental validation. This integration of computational and experimental efforts accelerates the discovery and development of new organotin compounds with tailored properties.

Applications of Fluorotrihexylstannane in Advanced Materials Science

Utilization in the Synthesis of Functional Polymers and Organic Materials

There is no available research to suggest that Fluorotrihexylstannane is utilized as a catalyst, initiator, or monomer in the synthesis of functional polymers. The synthesis of polymers with tailored electronic, optical, or mechanical properties often relies on specific organometallic compounds, but the role of this compound in this capacity has not been reported.

Integration into Nanostructured Materials and Composites

Information regarding the integration of this compound into nanostructured materials, such as nanoparticles, nanotubes, or nanocomposites, is absent from the scientific literature. The potential for this compound to act as a surface modifier for nanoparticles or as a matrix component in composites to enhance their properties has not been explored in any published research.

Development of Optoelectronic Materials and Devices

The development of materials for optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors, frequently involves the incorporation of specialized organometallic complexes. However, there are no records of this compound being investigated for its luminescent, charge-transporting, or other photophysical properties relevant to optoelectronic applications.

Role in Surface Modification and Functional Coatings

While organotin compounds can sometimes be used for surface modification to impart specific properties like hydrophobicity or biocidal activity, there is no evidence to suggest that this compound has been employed for creating functional coatings. Research on its ability to form self-assembled monolayers or to be incorporated into coating formulations is not available.

Design and Fabrication of Smart Materials Based on Organotin Derivatives

Smart materials, which respond to external stimuli, can be designed using various chemical building blocks. The potential for this compound or related organotin derivatives to contribute to the development of stimuli-responsive polymers, gels, or other "smart" systems has not been documented.

Precursors for Tin-Containing Thin Films and Nanoparticles via Chemical Vapor Deposition or Solution-Based Methods

The synthesis of tin-containing thin films and nanoparticles is crucial for various applications, including transparent conductive oxides and catalysts. While organotin compounds can serve as precursors in techniques like Chemical Vapor Deposition (CVD) or solution-based syntheses, there is no specific information available on the use of this compound for this purpose. General knowledge suggests that simple organotin fluorides may have low volatility, potentially limiting their suitability as CVD precursors, but specific data for this compound is lacking.

Future Research Directions and Emerging Trends in Fluorotrihexylstannane Chemistry

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research will likely focus on developing more efficient and selective methods for the synthesis of Fluorotrihexylstannane. Traditional methods for preparing organotin halides often involve the alkylation of tin(IV) chloride (SnCl4) with organometallic reagents like Grignard or organoaluminum compounds, followed by redistribution reactions. These processes can sometimes lack selectivity and generate mixtures of products.

Novel synthetic strategies may include:

Direct Fluorination: Investigating mild and selective fluorinating agents to directly convert other trihexyltin derivatives, such as trihexyltin chloride or oxide, into this compound. The use of reagents like trimethyltin (B158744) fluoride (B91410) has shown promise in the synthesis of other organometallic fluorides. ornl.gov

Derivatization of this compound will be another key area of exploration. While the Sn-F bond is relatively strong, the compound can serve as a precursor for other trihexyltin derivatives through nucleophilic substitution reactions. Future work could explore reactions with a variety of nucleophiles to generate a library of trihexyltin compounds with diverse functionalities. This would involve reacting this compound with alkoxides, thiolates, amides, and other organic ligands to create new materials with tailored properties.

Advanced Mechanistic Investigations Employing Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research will likely employ a combination of advanced experimental techniques and computational modeling to elucidate these mechanisms.

Key areas of investigation will include:

Lewis Acidity: Probing the Lewis acidic character of the tin center in this compound and its influence on catalytic activity. Organotin compounds are known to act as Lewis acid catalysts in various organic transformations.

Reaction Kinetics and Intermediates: Utilizing techniques such as stopped-flow spectroscopy and in-situ NMR to study the kinetics of its reactions and identify transient intermediates.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic structure and bonding in this compound and its derivatives. This can provide insights into structure-reactivity relationships that are difficult to obtain through experimental means alone.

Development of Sustainable and Green Chemistry Methodologies for Organotin Compounds

The toxicity of some organotin compounds necessitates the development of more environmentally friendly synthetic methods. Future research in the context of this compound will be guided by the principles of green chemistry.

This will involve:

Catalytic Syntheses: Designing catalytic routes that minimize the use of stoichiometric reagents and reduce waste generation.

Benign Solvents: Exploring the use of greener solvents or even solvent-free reaction conditions to reduce the environmental impact of synthetic processes. Solid-state reactions, for instance, offer a promising eco-friendly alternative. rsc.org

Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Toxicity Mitigation: Investigating how the specific properties of the hexyl chains and the fluorine atom in this compound influence its toxicological profile compared to other trialkyltin compounds, with the aim of designing safer organotin reagents.

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

While organotin compounds have traditionally been used as PVC stabilizers, catalysts, and biocides, future research will aim to uncover novel applications for this compound in cutting-edge technologies. The presence of fluorine can impart unique properties to molecules, such as altered metabolic stability and enhanced biological activity, which are highly desirable in medicinal chemistry and materials science. nih.gov

Potential emerging applications include:

Pharmaceuticals and Agrochemicals: The incorporation of fluorine is a common strategy in drug design to enhance efficacy. Future studies may explore the potential of this compound and its derivatives as active pharmaceutical ingredients or as key intermediates in their synthesis.

Medical Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging. The development of methods to incorporate 18F into this compound could lead to new PET imaging agents for diagnostic purposes. cas.cn

Advanced Materials: The unique properties of organotin compounds make them candidates for advanced materials. Research could focus on incorporating this compound into polymers to create materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Synergistic Research with Materials Engineering and Nanoscience for Enhanced Functionality

A significant emerging trend is the use of organometallic compounds as precursors for the synthesis of nanomaterials. Organotin complexes have been successfully used to prepare tin(IV) oxide (SnO2) nanoparticles, which have applications in gas sensors, transparent conducting electrodes, and catalysis.

Future research in this area will likely involve:

Nanoparticle Synthesis: Utilizing this compound as a single-source precursor for the synthesis of fluorine-doped SnO2 nanoparticles or other tin-based nanomaterials. The fluorine content could be used to tune the electronic and optical properties of the resulting nanoparticles.

Thin Film Deposition: Exploring the use of this compound in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create thin films of tin-containing materials with controlled thickness and composition.

Hybrid Materials: Integrating this compound into hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, to create materials with novel synergistic properties.

Fundamental Understanding of Structure-Reactivity Relationships in this compound Systems

A core aspect of future research will be to establish clear structure-reactivity relationships for this compound and its derivatives. This involves systematically modifying the structure of the molecule and observing the effect on its chemical and physical properties.

Key research questions will include:

Influence of the Hexyl Chains: How do the long hexyl chains affect the steric and electronic properties of the tin center, and how does this influence its reactivity compared to smaller trialkyltin fluorides?

Correlation with Biological Activity: How do structural modifications to the this compound scaffold impact its biological activity, including its potential therapeutic effects and its toxicity? Understanding these relationships is crucial for designing safer and more effective organotin compounds. nih.govnih.govdrugdesign.orgyoutube.com

By systematically investigating these fundamental questions, researchers can build predictive models that will guide the rational design of new this compound-based systems with desired functionalities for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Fluorotrihexylstannane, and how can purity be validated?

- Methodological Answer : this compound (CAS 20153-50-8) is typically synthesized via alkylation of fluorostannane precursors under inert conditions. To ensure purity ≥98%, use elemental analysis (C, H, N) and quantitative NMR spectroscopy. Cross-validate results with X-ray crystallography for structural confirmation, as recommended for organometallic compounds . For reproducibility, document solvent selection, reaction temperatures, and purification steps (e.g., recrystallization in hexane) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Classified under CLH Category A ( ), it requires storage at -20°C in airtight, light-resistant containers to prevent decomposition. Use gloveboxes for synthesis and handling to avoid hydrolysis. Toxicity assessments should include acute exposure tests (e.g., LD in rodent models) and environmental impact studies (e.g., bioaccumulation in aquatic systems) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition thresholds). Monitor hydrolytic stability via NMR in DO/THF mixtures over 24–72 hours. For photostability, expose samples to UV-Vis light (300–400 nm) and track degradation products using GC-MS .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Validate experimentally via kinetic studies with aryl halides (e.g., Suzuki-Miyaura coupling), correlating reaction rates with Hammett parameters. Use XANES spectroscopy to probe tin-ligand bonding dynamics .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in organic transformations?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, ligand ratios). Replicate conflicting studies under controlled conditions, quantifying yields via HPLC and error margins using t-tests. Publish raw datasets with uncertainty estimates to facilitate meta-analyses .

Q. How can computational models predict the environmental persistence of this compound degradation byproducts?

- Methodological Answer : Use molecular dynamics (MD) simulations to track hydrolysis pathways in silico. Validate with LC-QTOF-MS to identify real-world metabolites (e.g., trihexylstannane oxides). Incorporate QSAR models to estimate ecotoxicity endpoints (e.g., EC for Daphnia magna) .

Data Analysis & Reproducibility

Q. What statistical methods are optimal for analyzing this compound’s reaction yield variability?

- Methodological Answer : Apply ANOVA to compare batch-to-batch yields, followed by Tukey’s HSD post-hoc tests. For non-normal distributions, use Kruskal-Wallis with Dunn’s correction. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines: detail stoichiometry, catalyst loading, and inert gas flow rates. Include raw NMR spectra (with integration values) and TGA/DSC curves in supplementary materials. For novel compounds, provide crystallographic data (CCDC deposition numbers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.